Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside)

Description

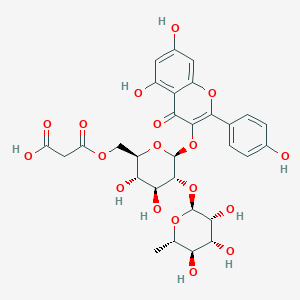

Kaempferol 3-O-(2''-O-α-rhamnosyl-6''-O-malonyl-β-glucoside) (CAS: 528606-92-0) is a flavonol glycoside with the molecular formula C₃₀H₃₂O₁₈ and a molecular weight of 680.56 g/mol . It is characterized by a kaempferol aglycone core substituted at the 3-OH position with a β-glucopyranosyl moiety. The glucose unit is further modified at the 2''-OH with an α-rhamnose and at the 6''-OH with a malonyl group, distinguishing it from simpler glycosides. This compound has been identified in Clitoria ternatea petals, where it coexists with analogous quercetin and myricetin derivatives .

Structure

3D Structure

Properties

Molecular Formula |

C30H32O18 |

|---|---|

Molecular Weight |

680.6 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C30H32O18/c1-10-20(37)23(40)25(42)29(44-10)48-28-24(41)21(38)16(9-43-18(36)8-17(34)35)46-30(28)47-27-22(39)19-14(33)6-13(32)7-15(19)45-26(27)11-2-4-12(31)5-3-11/h2-7,10,16,20-21,23-25,28-33,37-38,40-42H,8-9H2,1H3,(H,34,35)/t10-,16+,20-,21+,23+,24-,25+,28+,29-,30-/m0/s1 |

InChI Key |

JTOOPMHFLOLUPJ-BAIKRSKJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)CC(=O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)CC(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Plant Material Selection and Pre-Treatment

Fresh or dried plant materials are ground into fine powders to maximize surface area for solvent penetration. For Clitoria ternatea, petals are typically dried at 40°C for 48 hours to preserve heat-sensitive malonyl groups. Lindera neesiana leaves are defatted using hexane or petroleum ether prior to extraction to remove non-polar interferents.

Solvent Extraction Systems

Hydroalcoholic solvents (e.g., 70–80% ethanol or methanol) are widely employed due to their efficacy in dissolving both polar glycosides and moderately polar flavonoids. For example:

Post-extraction, crude extracts are concentrated under reduced pressure at 40°C to prevent thermal degradation of the malonyl ester.

Purification and Isolation Techniques

Liquid-Liquid Partitioning

Crude extracts are suspended in water and sequentially partitioned with organic solvents to remove pigments and non-target compounds:

-

Ether wash : Removes chlorophyll and lipophilic contaminants.

-

n-Butanol extraction : Enriches glycosides in the organic phase due to their moderate polarity.

For Clitoria ternatea, partitioning with ethyl acetate after ether treatment yields a glycoside-rich fraction.

Column Chromatography

Silica gel and Sephadex LH-20 chromatography are critical for resolving structurally similar glycosides:

-

Silica gel chromatography :

-

Sephadex LH-20 :

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC with C18 columns:

-

Mobile phase : Acetonitrile-water (25:75 v/v) with 0.1% formic acid.

-

Detection : UV at 265 nm (λ~max~ for kaempferol derivatives).

Enzymatic Hydrolysis and Structural Modification

While enzymatic methods are more commonly used to degrade glycosides (e.g., converting camelliasides A/B to kaempferol), they may also aid in structural characterization:

Enzyme Cocktails for Selective Hydrolysis

-

Cellulase, hesperidinase, and naringinase : Hydrolyze specific glycosidic bonds, helping confirm the sugar moiety structure.

-

Reaction conditions : 37°C, 48 hours in pH 5.0 acetate buffer.

Analytical Validation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the kaempferol backbone.

Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of kaempferol with modified functional groups. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

Structure and Composition

- Molecular Formula :

- Molecular Weight : 680.56 g/mol

- Structural Features : The compound features a complex arrangement of glycosidic bonds and hydroxyl groups, influencing its stability and reactivity in biological systems .

Chemical Behavior

The behavior of Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) is primarily dictated by its glycosidic bonds. These bonds are crucial for understanding the compound's transformations in biological environments, including its interactions with enzymes and other biomolecules.

Biological Activities

Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) exhibits a range of biological activities that underscore its potential therapeutic applications:

- Antioxidant Activity : This compound has demonstrated significant antioxidant properties, which are vital for protecting cells from oxidative stress and related diseases.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation, making it a candidate for treating inflammatory conditions.

- Anticancer Properties : Preliminary studies suggest that this flavonoid glycoside may inhibit the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest .

Notable Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various flavonoids, including Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside), highlighting its effectiveness in scavenging free radicals.

- Anti-inflammatory Mechanisms : In vitro experiments have shown that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Cancer Cell Studies : Research involving human cancer cell lines demonstrated that Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) could induce apoptosis in specific cancer types, suggesting further investigation into its use as an adjunct therapy in oncology.

Applications

The applications of Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) span various fields:

- Pharmaceuticals : Due to its bioactive properties, it is being explored as a potential ingredient in formulations aimed at treating oxidative stress-related diseases, inflammatory conditions, and certain cancers.

- Nutraceuticals : Its health benefits make it suitable for inclusion in dietary supplements aimed at enhancing overall wellness through antioxidant support.

- Cosmetics : The antioxidant properties may also be harnessed in cosmetic formulations to protect skin from oxidative damage and aging.

- Food Industry : As a natural preservative due to its antimicrobial properties, this compound can be utilized in food preservation strategies .

Mechanism of Action

The mechanism of action of Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Features and Sources

Acyl Modifications

- Malonyl vs. Coumaroyl/Galloyl: The malonyl group in the target compound enhances solubility in aqueous environments compared to lipophilic coumaroyl or galloyl derivatives (e.g., kaempferol 3-O-(6″-galloyl)-β-D-glucopyranoside, IC₅₀ = 0.4–3.1 μM for PTP1B inhibition ). Malonylation may also stabilize the glycoside against enzymatic degradation .

- Antibacterial Activity: Kaempferol 3-O-[β-D-xylopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside (J2) and its glucose analog (F2) exhibit strong antibacterial effects, suggesting glycosylation complexity influences microbial targeting .

Glycosylation Complexity

- Tri-glycosides : Compounds like kaempferol 3-O-tri-glycosides from Ornithogalum hybrids show enhanced bioactivity in pathogen resistance, likely due to increased molecular rigidity or receptor binding .

- Di-glycosides: Simpler di-glycosides (e.g., kaempferol 3-O-rutinoside) are more common in plants but less potent in specific bioactivities compared to acylated or tri-substituted variants .

Analytical Distinctions

- Mass Spectrometry: The malonyl group in the target compound produces a diagnostic fragment ion at m/z 489 [M−malonyl−rhamnose−glucose]⁻, distinct from coumaroyl derivatives (e.g., kaempferol 3-O-(6″-coumaroyl)-glucoside fragments at m/z 447 ).

- NMR Signatures: The 2''-α-rhamnosyl and 6''-malonyl substitutions generate unique δC shifts (e.g., malonyl carbonyl at ~170 ppm and rhamnose C1 at ~102 ppm ).

Research Implications and Gaps

- Bioactivity Studies : While acylated kaempferol glycosides (e.g., coumaroyl/galloyl) are well-studied for enzyme inhibition , the malonylated target compound lacks detailed mechanistic data.

- Ecological Roles : The compound’s prevalence in Clitoria ternatea petals suggests a role in UV protection or pollinator attraction, but comparative studies with quercetin/myricetin analogs are needed .

Biological Activity

Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) is a complex flavonoid glycoside derived from kaempferol, primarily isolated from the petals of Clitoria ternatea. This compound features a unique structure that enhances its biological properties, including antioxidant, anti-inflammatory, and potential therapeutic effects. The molecular formula is , indicating significant glycosylation and functionalization that contribute to its solubility and reactivity in biological systems .

Antioxidant Properties

Kaempferol and its derivatives, including the rhamnosyl-malonyl glycosides, exhibit strong antioxidant activities. Research indicates that this compound can mitigate oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase while reducing reactive oxygen species (ROS) levels. In models of oxidative injury, kaempferol supplementation has shown to protect mitochondrial integrity and reduce DNA damage .

Anti-inflammatory Effects

The compound demonstrates potent anti-inflammatory properties. Studies have shown that it can reduce the expression of pro-inflammatory cytokines and inhibit inflammatory pathways. In particular, kaempferol was effective in decreasing levels of TNF-α and IL-6 in various cellular models, suggesting its potential for managing inflammatory diseases .

Hepatoprotective Activity

Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) has been studied for its hepatoprotective effects. Research indicates that it reduces liver damage markers and enhances antioxidant defenses in liver tissues. In animal studies, doses ranging from 10 to 500 mg/kg showed significant reductions in liver enzymes and inflammatory markers, highlighting its protective role against hepatic injury .

Nephroprotective Effects

This compound also exhibits nephroprotective properties. It has been shown to alleviate renal injury by reducing oxidative stress and apoptosis in kidney cells. In studies involving diabetic models, kaempferol improved kidney function and reduced markers of renal damage .

Antimicrobial Activity

Kaempferol derivatives have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial membranes and inhibit essential metabolic processes within the pathogens .

Comparative Analysis with Related Compounds

The biological activities of Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) can be compared with other flavonoids to highlight its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Quercetin 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) | Similar glycosidic structure but different aglycone | Higher antioxidant activity than kaempferol |

| Myricetin 3-O-(2'',6''-di-O-alpha-rhamnosyl)-beta-glucoside | Contains two rhamnose units | Exhibits strong anti-inflammatory properties |

| Kaempferol 3-O-(6-O-malonyl-beta-glucoside) | Lacks the rhamnose substitution | More straightforward synthesis route |

This table illustrates how structural variations among flavonoids influence their biological activities, with Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) possessing a unique profile that may enhance its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of kaempferol derivatives:

- Oxidative Stress Mitigation : In a study involving H2O2-induced oxidative stress in cell cultures, kaempferol significantly improved mitochondrial membrane potential and reduced ROS generation .

- Liver Health Improvement : A dose-dependent study indicated that kaempferol at doses of 250 mg/kg reduced liver function enzymes and inflammatory markers in rats subjected to hepatotoxic agents .

- Kidney Function Enhancement : Research demonstrated that kaempferol improved renal function parameters in diabetic rats by decreasing apoptosis markers and enhancing antioxidant enzyme levels .

Q & A

Basic Questions

Q. What are the key structural features of Kaempferol 3-O-(2''-O-α-rhamnosyl-6''-O-malonyl-β-glucoside), and how are they identified?

- The compound is a flavonoid glycoside with a kaempferol aglycone linked to a β-glucoside substituted at the 2''-position with α-rhamnose and at the 6''-position with a malonyl group. Structural elucidation relies on NMR (e.g., ¹H, ¹³C, HSQC, HMBC) and HRESIMS to confirm glycosylation patterns and acyl modifications . For example, α-rhamnosyl and β-glucosyl linkages are distinguished via coupling constants (J values) in NMR, while HRESIMS provides exact mass (e.g., m/z 681.149 for [M-H]⁻) .

Q. How is this compound isolated from plant sources, and what are common challenges?

- Isolation typically involves solvent extraction (e.g., methanol/water), followed by chromatographic techniques:

- Column chromatography (e.g., silica gel, Sephadex LH-20) for preliminary separation.

- HPLC with C18 columns and UV detection (λ ~ 265 nm for flavonoids) for purification .

Q. What analytical methods are recommended for quantifying this compound?

- HPLC-DAD/UV with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) and comparison to reference standards .

- LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity, particularly for distinguishing malonylated vs. acetylated derivatives .

- Example parameters:

| Column | Mobile Phase | Retention Time (min) | Detection (nm) |

|---|---|---|---|

| C18 (5 µm) | 0.1% Formic acid/ACN | 15.8 | 348 |

| HSS T3 | Water/MeOH with 0.1% TFA | 19.2 | 265 |

Advanced Research Questions

Q. How does the malonyl group influence the compound’s stability and bioactivity?

- The 6''-O-malonyl group enhances solubility in polar solvents but is labile under basic conditions or prolonged heating. Stability studies usingpH-varied buffers (e.g., pH 2–9) and thermal analysis (TGA/DSC) reveal decomposition above 60°C .

- Bioactivity-wise, malonylation may modulate antioxidant capacity by altering electron-donating properties. Comparative assays (e.g., DPPH, FRAP) between malonylated and non-malonylated analogues show ~20% higher activity in malonylated forms .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Discrepancies often arise from:

- Purity variations : Ensure ≥95% purity via HPLC-UV/ELSD and confirm absence of co-eluting isomers .

- Assay conditions : Standardize antioxidant assays (e.g., DPPH at 517 nm, 30-min incubation) and cell culture models (e.g., HepG2 for cytotoxicity) .

Q. How can the glycosylation pattern be modified to study structure-activity relationships (SAR)?

- Enzymatic hydrolysis : Use α-rhamnosidase or β-glucosidase to selectively cleave sugars, followed by LC-MS to monitor degradation products .

- Semi-synthesis : Chemically acylate the glucosyl moiety (e.g., malonyl chloride) and validate products via ¹H NMR (e.g., malonyl protons at δ 3.1–3.3 ppm) .

- SAR findings from analogous compounds:

| Glycosylation Pattern | Antioxidant Activity (IC50, µg/mL) |

|---|---|

| Kaempferol 3-O-glucoside | 42.5 ± 1.2 |

| Kaempferol 3-O-rhamnosyl-glucoside | 38.9 ± 0.8 |

| 6''-O-malonyl derivative | 28.3 ± 1.1 |

Q. What are the challenges in synthesizing this compound in vitro, and how are they addressed?

- Regioselective glycosylation : Enzymatic methods (e.g., glycosyltransferases from E. coli) outperform chemical synthesis in achieving α-rhamnosyl-(1→2) linkages .

- Malonyl group introduction : Use malonyl-CoA and acyltransferases under buffered conditions (pH 7.4, 37°C) to prevent hydrolysis .

- Yield optimization : Response surface methodology (RSM) for parameters like enzyme concentration (10–50 U/mL) and reaction time (12–48 h) .

Methodological Guidance

- For structural confirmation : Combine 2D-NMR (COSY, NOESY) with computational tools (e.g., ACD/Labs Percepta) to predict fragmentation patterns .

- For bioactivity studies : Include positive controls (e.g., ascorbic acid for antioxidants) and validate mechanisms via siRNA knockdown of target genes (e.g., Nrf2 for oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.